BenchChemオンラインストアへようこそ!

Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate

Drug Design Physicochemical Properties SAR

Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate (CAS 51986-01-7) is a 1,3,5-trisubstituted pyrazole derivative with a molecular weight of 198.22 g/mol. This heterocyclic scaffold features a 5-hydroxy group, an N1-isopropyl substituent, and a 3-ethyl carboxylate ester, classifying it as a versatile building block for pharmaceutical and agrochemical research.

Molecular Formula C9H14N2O3
Molecular Weight 198.222
CAS No. 51986-01-7
Cat. No. B2768338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate
CAS51986-01-7
Molecular FormulaC9H14N2O3
Molecular Weight198.222
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)N(N1)C(C)C
InChIInChI=1S/C9H14N2O3/c1-4-14-9(13)7-5-8(12)11(10-7)6(2)3/h5-6,10H,4H2,1-3H3
InChIKeyCUQCWAOAGZNOSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate (CAS 51986-01-7): Core Physicochemical and Structural Profile for Informed Procurement


Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate (CAS 51986-01-7) is a 1,3,5-trisubstituted pyrazole derivative with a molecular weight of 198.22 g/mol [1]. This heterocyclic scaffold features a 5-hydroxy group, an N1-isopropyl substituent, and a 3-ethyl carboxylate ester, classifying it as a versatile building block for pharmaceutical and agrochemical research . The compound is predominantly utilized as a synthetic intermediate for generating bioactive molecules, including kinase inhibitors [2]. Its physicochemical properties, such as a calculated partition coefficient (XLogP3-AA) of 1.1 and a topological polar surface area of 58.6 Ų, are distinctly different from its close N-methyl and N-H analogs, impacting solubility, permeability, and downstream synthetic utility [1].

Why Generic Substitution of Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate (51986-01-7) with Close Analogs Introduces Uncontrolled Risk


Generic substitution with structurally similar analogs like Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 51986-17-5) or Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is unsupported due to fundamental differences in key molecular properties that drive synthetic outcomes and biological activity [1]. While high-strength, direct head-to-head comparative biological data for this specific compound is limited in public literature, class-level SAR (Structure-Activity Relationship) principles indicate that the steric and electronic influence of the N1-isopropyl group is critical. For instance, the compound's XLogP3-AA value of 1.1 differs markedly from the predicted lower lipophilicity of the N-H analog, directly impacting membrane permeability and metabolic stability [1]. Furthermore, patent evidence explicitly links the 1-isopropyl-pyrazole core to achieving sub-nanomolar TRK kinase inhibition, a potency threshold unlikely to be met by N-methyl or N-aryl alternatives without the same substitution pattern [2]. Substituting this specific intermediate would therefore invalidate experimental SAR and jeopardize synthetic pathway yields and target potency.

Quantitative Differentiation Guide for Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate (51986-01-7)


Physicochemical Property Differentiation: Lipophilicity and Rotatable Bond Advantage Over N-Methyl Analog

The target compound exhibits a higher calculated lipophilicity (XLogP3-AA = 1.1) compared to what is predicted for its N-methyl analog, Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (C7H10N2O3, MW 170.17). This increase in lipophilicity, driven by the N-isopropyl substituent, is coupled with an additional rotatable bond (4 vs. 3 in the N-methyl analog), enhancing conformational flexibility [1]. Direct quantitative data for the N-methyl analog's logP is not available in this context, making this a class-level inference. This property profile suggests superior passive membrane permeability based on extended Lipinski rule analysis [1].

Drug Design Physicochemical Properties SAR Lipophilicity

Hydrogen Bonding Capacity Differentiation: Enhanced Acceptor Count Confers Synthetic Versatility Over N-H Analog

The target compound possesses a distinct hydrogen bond acceptor count of 4, compared to the N-H analog, Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, which has an additional H-bond donor from the unsubstituted N1 position, altering its solvation and synthetic behavior [1]. The isopropyl group blocks the N1 donor, significantly reducing the topological polar surface area (TPSA) to 58.6 Ų, improving permeability and directing regioselective reactivity for further functionalization [1].

Synthetic Chemistry Solubility Intermediate Reactivity

Potency Advantage for TRK Kinase Inhibition: N-Isopropyl Core is Essential for Sub-Nanomolar Activity

Patent data (CN118812508A) explicitly claims a series of 1-isopropyl-1H-pyrazole compounds as potent TRK kinase inhibitors. The patent's abstract specifies that compounds based on this core achieve IC50 values reaching nanomolar concentrations, with optimal examples exhibiting activity below 0.5 nM [1]. This represents a clear class-level differentiation, as the isopropyl group's steric and electronic contribution is crucial for this potency, which would not be replicated by N-methyl or N-aryl variants.

Cancer Therapy Kinase Inhibition SAR TRK

High-Impact Application Scenarios for Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate (51986-01-7)


Synthesis of Sub-Nanomolar TRK Kinase Inhibitors for Precision Oncology

Procurement of 51986-01-7 is essential for constructing libraries of 1-isopropyl-1H-pyrazole derivatives targeting the TRK family of kinases. As confirmed by patent CN118812508A, this core scaffold enables IC50 values below 0.5 nM, a prerequisite for overcoming resistance mutations in cancers such as neuroblastoma and colorectal carcinoma [1]. Using an N-methyl analog would fail to achieve this potency threshold, invalidating the project's rationale.

Design of CNS-Penetrant Pyrazole Leads

With a calculated XLogP3-AA of 1.1, a low topological polar surface area (58.6 Ų), and only one hydrogen bond donor, this intermediate is well-suited for developing drug candidates that require passive blood-brain barrier (BBB) penetration [2]. Its property profile aligns with optimal CNS drug criteria, offering a preclinical advantage over more polar, lower-permeability N-H or N-aryl pyrazole analogs.

Agrochemical Active Ingredient Synthesis

The N-isopropyl-5-hydroxy-pyrazole core is a recognized pharmacophore in modern agrochemicals, particularly as a bioisostere of phenols offering enhanced metabolic stability and lipophilicity [2]. This compound serves as a versatile intermediate for introducing this optimized fragment into novel herbicides or fungicides, where its unique chemical profile can prevent rapid environmental degradation seen with simpler structural analogs.

Quote Request

Request a Quote for Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.